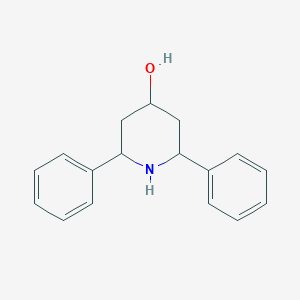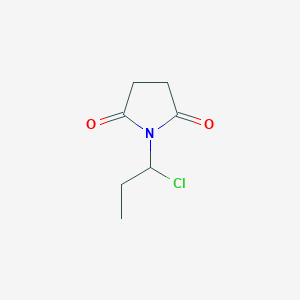![molecular formula C17H16BrNO B8613029 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile](/img/structure/B8613029.png)
4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile
概要
説明
4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile is an organic compound that belongs to the class of aromatic compounds These compounds are characterized by the presence of one or more benzene rings in their structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route might include:
Bromination: Introduction of the bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Nitration and Reduction: Introduction of the cyano group via nitration followed by reduction to form the cyano group.
Methoxylation: Introduction of the methoxy group using methanol (CH3OH) in the presence of a strong acid like sulfuric acid (H2SO4).
Alkylation: Introduction of the ethyl-benzyl group through Friedel-Crafts alkylation using ethyl-benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the methoxy group can be oxidized to a carbonyl group.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of amines from the cyano group.
Oxidation: Formation of aldehydes or ketones from the methoxy group.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its properties as a potential drug candidate.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1-Bromo-4-cyano-3-methoxybenzene: Lacks the ethyl-benzyl group, making it less complex.
1-Bromo-4-cyano-3-methoxy-5-methylbenzene: Contains a methyl group instead of the ethyl-benzyl group.
1-Bromo-4-cyano-3-methoxy-5-(4-methyl-benzyl)-benzene: Contains a methyl-benzyl group instead of the ethyl-benzyl group.
特性
分子式 |
C17H16BrNO |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
4-bromo-2-[(4-ethylphenyl)methyl]-6-methoxybenzonitrile |
InChI |
InChI=1S/C17H16BrNO/c1-3-12-4-6-13(7-5-12)8-14-9-15(18)10-17(20-2)16(14)11-19/h4-7,9-10H,3,8H2,1-2H3 |
InChIキー |
PZNOBCFGAOXZOL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CC2=C(C(=CC(=C2)Br)OC)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)acetamide](/img/structure/B8612961.png)


![ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate](/img/structure/B8612997.png)







